molecular formula C17H15N3O2S B14989313 2-(3-methylphenoxy)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide

2-(3-methylphenoxy)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide

Cat. No.: B14989313
M. Wt: 325.4 g/mol
InChI Key: GPDISPYSLCUMTP-UHFFFAOYSA-N
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Description

2-(3-methylphenoxy)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a 3-methylphenoxy group and a 3-phenyl-1,2,4-thiadiazol-5-yl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenoxy)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide typically involves the following steps:

    Formation of 3-methylphenoxyacetic acid: This can be achieved by reacting 3-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Synthesis of 3-phenyl-1,2,4-thiadiazole: This involves the reaction of thiosemicarbazide with benzoic acid under acidic conditions.

    Coupling Reaction: The final step involves the coupling of 3-methylphenoxyacetic acid with 3-phenyl-1,2,4-thiadiazole in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenoxy)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and thiadiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted acetamides or thiadiazoles.

Scientific Research Applications

2-(3-methylphenoxy)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-methylphenoxy)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

2-(3-methylphenoxy)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide can be compared with other similar compounds, such as:

    2-(4-methylphenoxy)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide: Differing by the position of the methyl group on the phenoxy ring.

    2-(3-methylphenoxy)-N-(4-phenyl-1,2,4-thiadiazol-5-yl)acetamide: Differing by the position of the phenyl group on the thiadiazole ring.

The uniqueness of this compound lies in its specific structural arrangement, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C17H15N3O2S

Molecular Weight

325.4 g/mol

IUPAC Name

2-(3-methylphenoxy)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide

InChI

InChI=1S/C17H15N3O2S/c1-12-6-5-9-14(10-12)22-11-15(21)18-17-19-16(20-23-17)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,18,19,20,21)

InChI Key

GPDISPYSLCUMTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=NC(=NS2)C3=CC=CC=C3

Origin of Product

United States

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